molecular formula C18H13ClFN3OS B11370406 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11370406
M. Wt: 373.8 g/mol
InChI Key: IENUBYZVVPUAOD-UHFFFAOYSA-N
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Description

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C18H13ClFN3OS. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5-position, a phenyl group at the N-position, and a carboxamide group at the 4-position. Additionally, it contains a sulfanyl group attached to a 2-fluorobenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-diaminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent, such as 2-fluorobenzylthiol, under basic conditions.

    Chlorination: The chloro group can be introduced at the 5-position of the pyrimidine ring using a chlorinating agent, such as phosphorus oxychloride (POCl3).

    Amidation: The carboxamide group can be introduced through an amidation reaction using an appropriate amine, such as aniline, and a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Amines, thiols, bases (e.g., sodium hydroxide, NaOH)

Major Products Formed

Scientific Research Applications

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological context. For example, it may inhibit a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetraazole
  • 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-methyl-1H-tetraazole

Uniqueness

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both a sulfanyl group and a carboxamide group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H13ClFN3OS

Molecular Weight

373.8 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H13ClFN3OS/c19-14-10-21-18(25-11-12-6-4-5-9-15(12)20)23-16(14)17(24)22-13-7-2-1-3-8-13/h1-10H,11H2,(H,22,24)

InChI Key

IENUBYZVVPUAOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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